

# A Technical Guide to the Spectroscopic Characterization of Ethyl 3-Vinylbenzoate

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## Compound of Interest

Compound Name: 3-Vinylbenzoic acid ethyl ester

Cat. No.: B1611398

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This guide provides an in-depth analysis of the expected spectroscopic data for ethyl 3-vinylbenzoate, a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical intermediates. As direct, experimentally verified spectra for this specific compound are not readily available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from closely related structural analogs. The insights provided herein are designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this and similar molecules.

## Molecular Structure and Spectroscopic Overview

Ethyl 3-vinylbenzoate possesses a unique combination of functional groups: an ethyl ester, a benzene ring with a meta substitution pattern, and a vinyl group. Each of these moieties imparts distinct and predictable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for a comprehensive structural elucidation.

Molecular Structure of Ethyl 3-Vinylbenzoate

Caption: Molecular structure of ethyl 3-vinylbenzoate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethyl 3-vinylbenzoate, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide a wealth of

information. The following predictions are based on data for structurally similar compounds such as ethyl benzoate and various substituted styrenes.

## Predicted $^1\text{H}$ NMR Spectrum (in $\text{CDCl}_3$ )

The  $^1\text{H}$  NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and ethyl protons. The chemical shifts ( $\delta$ ) are predicted in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic (H2, H4, H5, H6)	7.2 - 8.0	Multiplet (m)	-	4H
Vinyl (-CH=)	6.6 - 6.8	Doublet of Doublets (dd)	$J_{\text{trans}} \approx 17 \text{ Hz}$ , $J_{\text{cis}} \approx 11 \text{ Hz}$	1H
Vinyl (=CH <sub>2</sub> , trans)	5.7 - 5.9	Doublet (d)	$J_{\text{trans}} \approx 17 \text{ Hz}$	1H
Vinyl (=CH <sub>2</sub> , cis)	5.2 - 5.4	Doublet (d)	$J_{\text{cis}} \approx 11 \text{ Hz}$	1H
Ethyl (-OCH <sub>2</sub> -)	4.3 - 4.5	Quartet (q)	$J \approx 7 \text{ Hz}$	2H
Ethyl (-CH <sub>3</sub> )	1.3 - 1.5	Triplet (t)	$J \approx 7 \text{ Hz}$	3H

**Expertise & Experience:** The aromatic region is expected to be complex due to the meta-substitution pattern, resulting in overlapping multiplets. The vinyl protons will present a characteristic AMX spin system, with distinct signals for the vinylic proton and the two geminal protons, showing both cis and trans couplings. The ethyl group will exhibit a clean quartet and triplet pattern, a hallmark of this moiety.

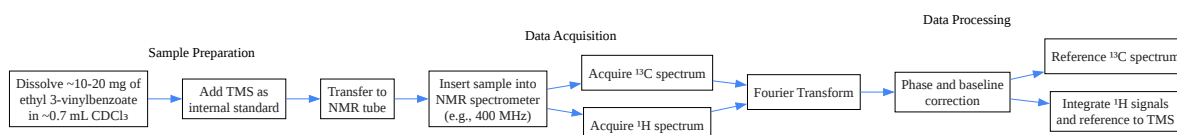
## Predicted $^{13}\text{C}$ NMR Spectrum (in $\text{CDCl}_3$ )

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Predicted $\delta$ (ppm)
Carbonyl (C=O)	165 - 167
Aromatic (quaternary, C1)	130 - 132
Aromatic (quaternary, C3)	137 - 139
Aromatic (CH)	128 - 133
Vinyl (-CH=)	136 - 138
Vinyl (=CH <sub>2</sub> )	114 - 116
Ethyl (-OCH <sub>2</sub> -)	60 - 62
Ethyl (-CH <sub>3</sub> )	14 - 15

Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups. For instance, the carbonyl carbon of an aromatic ester typically appears around 166 ppm.[1][2] The vinyl and aromatic carbons are found in the 110-140 ppm range, while the aliphatic carbons of the ethyl group are significantly upfield.

### NMR Experimental Workflow



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Caption: Standard workflow for NMR data acquisition.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 3-vinylbenzoate is predicted to show several characteristic absorption bands.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic & vinyl)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium
C=O stretch (ester)	1725 - 1710	Strong
C=C stretch (aromatic)	1600 - 1450	Medium
C=C stretch (vinyl)	~1630	Medium
C-O stretch (ester)	1300 - 1100	Strong
=C-H bend (vinyl, out-of-plane)	1000 - 900	Strong

Authoritative Grounding: The strong carbonyl (C=O) stretch is a definitive feature of the ester group. Its position is slightly lowered from a simple aliphatic ester due to conjugation with the aromatic ring.<sup>[3]</sup> The presence of both aromatic and vinyl C=C stretching bands, along with the out-of-plane =C-H bending bands, confirms the presence of the vinylbenzene moiety.

## Mass Spectrometry (MS)

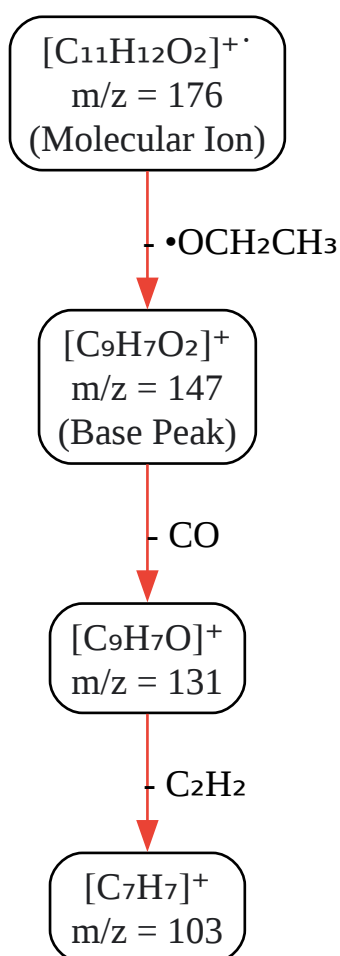
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common method for analyzing such compounds.

Predicted Fragmentation Pattern:

- Molecular Ion (M<sup>+</sup>):** The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of ethyl 3-vinylbenzoate (C<sub>11</sub>H<sub>12</sub>O<sub>2</sub>). Aromatic compounds typically show a prominent molecular ion peak.

- Base Peak: The most intense peak (base peak) is predicted to be at  $m/z = 147$ , resulting from the loss of an ethoxy radical ( $\bullet\text{OCH}_2\text{CH}_3$ , 45 Da). This forms a stable acylium ion.
- Other Significant Fragments:
  - $m/z = 148$ : Loss of an ethyl radical ( $\bullet\text{CH}_2\text{CH}_3$ , 29 Da).
  - $m/z = 131$ : Loss of an ethoxy group followed by loss of carbon monoxide (CO, 28 Da).
  - $m/z = 103$ : Corresponding to a vinylbenzoyl cation.
  - $m/z = 77$ : Phenyl cation, a common fragment for benzene derivatives.

#### Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathway for ethyl 3-vinylbenzoate in EI-MS.

## Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of ethyl 3-vinylbenzoate. While this guide is based on predictive data, the principles and expected values herein provide a robust framework for researchers to confirm the identity and purity of this compound in a laboratory setting. The detailed analysis of expected spectral features serves as a valuable reference for interpreting experimental results and troubleshooting potential synthetic or purification issues.

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## References

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